4,6-Dimethylthieno[2,3-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylthieno[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-6(2)11-9-8(5)7(10)4-12-9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHKQKHZXPCLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CS2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Innovations for 4,6 Dimethylthieno 2,3 B Pyridin 3 Amine and Its Analogues
Historical Development of Thienopyridine Synthesis
The synthesis of thienopyridines, a class of compounds characterized by a thiophene (B33073) ring fused to a pyridine (B92270) ring, has evolved significantly over the years. Early strategies often adapted classical methods originally developed for quinoline (B57606) and isoquinoline (B145761) synthesis. abertay.ac.ukresearchgate.net These foundational approaches included reactions like the Skraup and Gould-Jacobs reactions, which were modified to accommodate thiophene-based starting materials instead of benzene (B151609) derivatives. abertay.ac.uk
Synthetic approaches to the thienopyridine skeleton are generally categorized into two main strategies: the construction of a pyridine ring onto a pre-existing thiophene, or the formation of a thiophene ring fused to a pyridine precursor. nih.gov The latter approach has been particularly fruitful for creating the thieno[2,3-b]pyridine (B153569) isomer. Over time, research has led to the development of more refined, efficient, and regioselective procedures, moving from harsh classical conditions to milder, more versatile modern techniques. researchgate.net This progression has been driven by the significant biological and pharmacological potential of thienopyridine derivatives, spurring the elaboration of novel synthetic methods. researchgate.net
Classical and Modern Approaches to the Thieno[2,3-b]pyridine Core Construction
The construction of the thieno[2,3-b]pyridine nucleus, the core of 4,6-Dimethylthieno[2,3-b]pyridin-3-amine, is achieved through a variety of synthetic pathways. These methods range from traditional cyclocondensation reactions to more modern, streamlined approaches utilizing versatile starting materials.
Cyclocondensation Reactions in Thiophene and Pyridine Ring Formation
Cyclocondensation reactions are a cornerstone of thieno[2,3-b]pyridine synthesis. A predominant method involves the intramolecular cyclization of a suitably functionalized pyridine derivative to form the fused thiophene ring. This is often accomplished through a Thorpe-Ziegler reaction. The process typically starts with a 2-chloronicotinonitrile derivative which is reacted with a sulfur-containing nucleophile, such as a thioglycolic acid ester. researchgate.net The resulting intermediate, a 2-(S-substituted)-3-cyanopyridine, is then subjected to base-catalyzed intramolecular cyclization. researchgate.net The strong electron-withdrawing effect of the nitrile group facilitates the formation of a carbanion, which attacks the nitrile carbon, leading to the formation of an enamino-ester or enamino-ketone on the newly formed thiophene ring. researchgate.netresearchgate.net This cyclization can be promoted by various bases, including sodium ethoxide, potassium carbonate, or potassium hydroxide. researchgate.net
Utilization of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile as a Key Starting Material
A highly effective and common route to this compound and its analogues employs 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile as a pivotal precursor. This starting material can be synthesized through a multicomponent reaction of cyanothioacetamide with acetylacetone (B45752).
The thioxo group at the C2 position is readily alkylated with α-halo-carbonyl compounds, α-halo-nitriles, or other alkylating agents containing an electron-withdrawing group. researchgate.net The resulting S-alkylated intermediate possesses an activated methylene (B1212753) group, which undergoes a base-catalyzed intramolecular Thorpe-Ziegler cyclization to furnish the 3-aminothieno[2,3-b]pyridine skeleton. researchgate.net This method is versatile, allowing for the introduction of various substituents at the 2-position of the thiophene ring depending on the alkylating agent used.
Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives from Pyridine-2(1H)-thiones
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | KOH, DMF, then heat | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | 80% |
| 6-(5-bromobenzofuran-2-yl)-2-mercaptonicotinonitrile | Chloroacetone | KOH, DMF, rt | 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one | Not specified |
| 6-(5-bromobenzofuran-2-yl)-2-mercaptonicotinonitrile | ω-bromoacetophenone | KOH, DMF, rt | (3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | 84% |
Friedländer and Related Reactions for Fused Systems
The Friedländer annulation is a classical and powerful method for synthesizing quinolines and, by extension, fused pyridine systems like thieno[2,3-b]pyridines. This reaction involves the condensation of an o-amino aromatic aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile). researchgate.net In the context of thieno[2,3-b]pyridine synthesis, the starting material is a 2-aminothiophene derivative bearing a carbonyl group at the 3-position, or alternatively, a 2-aminothiophene is reacted with a 1,3-dicarbonyl compound. researchgate.net
A closely related and highly significant method is the Gewald reaction, which provides the requisite polysubstituted 2-aminothiophene precursors. The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgumich.edu The resulting 2-aminothiophenes can then be subjected to Friedländer-type cyclization with dicarbonyl compounds to construct the pyridine ring, yielding the thieno[2,3-b]pyridine core. researchgate.netresearchgate.net The choice of catalyst, whether a Brønsted or Lewis acid, can be critical in directing the reaction towards the desired Friedländer product. researchgate.net
Advanced Synthetic Strategies for Functionalized Derivatives
Modern organic synthesis has emphasized the development of more efficient and environmentally benign methodologies. For the synthesis of functionalized thieno[2,3-b]pyridines, advanced strategies such as one-pot and multicomponent reactions have become increasingly important.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. nih.gov Several MCRs have been developed for the synthesis of highly functionalized pyridines and their fused derivatives.
A common MCR approach for the pyridine ring component involves the Hantzsch pyridine synthesis, which can be performed in a one-pot fashion. nih.gov For the direct assembly of the thieno[2,3-b]pyridine system, MCRs can be designed to first form a pyridine-2(1H)-thione intermediate in situ, which then undergoes subsequent annulation to form the thiophene ring. For instance, a one-pot reaction between an aromatic aldehyde, cyanothioacetamide, an active methylene compound like ethyl benzoylacetate, and acetone (B3395972) can lead to complex fused pyridine systems. nih.gov These strategies exemplify the drive towards atom economy and operational simplicity in modern heterocyclic chemistry.
Table 2: Multicomponent Synthesis of Pyridine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Aldehyde | Amine | Dialkyl acetylenedicarboxylate | Morpholine, rt | Polysubstituted dihydropyridine |
| Aldehyde | 1-(naphthalen-1-yl)ethanone | Ethyl cyanoacetate | Ammonium acetate/piperidine, EtOH, rt | 2-Oxo-1,2-dihydropyridine-3-carbonitrile |
| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Base (e.g., morpholine) | 2-Aminothiophene (Gewald Product) |
Regioselective Synthesis and Isomer Control
The regioselective construction of the thieno[2,3-b]pyridine scaffold is critical to ensure the desired biological activity, as different isomers can exhibit vastly different properties. The primary strategy for achieving regiocontrol in the synthesis of 3-aminothieno[2,3-b]pyridines involves the use of a pre-formed pyridine ring, onto which the thiophene ring is annulated. This approach effectively dictates the final isomeric outcome.
A prominent and widely utilized method for this purpose is the Gewald reaction and its variations. arkat-usa.org In the context of this compound synthesis, this typically involves a starting material such as 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile or its tautomeric form, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The cyclization is then effected by reaction with a reagent that provides a two-carbon unit with a leaving group, such as an α-halo ketone, α-halo ester, or α-halo acetonitrile.
The reaction proceeds via an initial S-alkylation of the pyridine-2-thione derivative, followed by an intramolecular Thorpe-Ziegler type cyclization, where the active methylene group (generated from the α-carbon of the alkylating agent) attacks the nitrile group. This sequence of reactions ensures that the thiophene ring is fused at the 2- and 3-positions of the pyridine ring, leading exclusively to the thieno[2,3-b]pyridine isomer.
The regioselectivity is therefore controlled by the inherent structure of the starting 2-mercaptopyridine (B119420) derivative, which directs the annulation process. For instance, the reaction of 3-cyanopyridin-2-thiol and its alkyl derivatives with halogen-containing compounds that possess an electron-withdrawing group in the alpha-position consistently yields 3-aminothieno[2,3-b]pyridine derivatives in high yields. nih.gov This demonstrates the reliability of this pathway for controlling the formation of the desired isomer.
The table below summarizes key aspects of regioselective control in the synthesis of the thieno[2,3-b]pyridine core.
| Starting Material Type | Key Reaction | Mechanism of Control | Resulting Isomer |
| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | Gewald-type reaction | Annulation onto a pre-formed pyridine ring | Thieno[2,3-b]pyridine |
| 2-Mercaptopyridine-3-carbonitrile | S-alkylation followed by Thorpe-Ziegler cyclization | Directed intramolecular cyclization | Thieno[2,3-b]pyridine |
Synthetic Pathways to this compound and its Direct Precursors
The synthesis of this compound relies heavily on the efficient preparation of its direct precursors, most notably 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
A key development in the synthesis of this precursor is a three-component condensation reaction. This method involves the condensation of cyanothioacetamide with acetaldehyde (B116499) and 1-(prop-1-en-2-yl)piperidine, which affords 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. lgpu.orgresearchgate.net This precursor has also been synthesized through the condensation of acetylacetone with cyanothioacetamide. lgpu.org
Once the 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile precursor is obtained, the subsequent step involves the construction of the fused thiophene ring. A general and effective method is the alkylation of the thione with an α-halocarbonyl compound or a related species, followed by intramolecular cyclization.
For example, the alkylation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with an α-bromo ketone, such as 2-bromo-1-(4-cyclohexylphenyl)ethan-1-one, in the presence of aqueous potassium hydroxide, leads to the formation of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-cyclohexylphenyl)methanone. lgpu.org This reaction proceeds through the initial formation of a sulfide (B99878) intermediate, which then undergoes intramolecular cyclization to yield the 3-aminothieno[2,3-b]pyridine derivative. lgpu.org
Similarly, a general procedure for the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides, which are analogues of the target compound, has been established. This involves reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with a corresponding N-aryl-2-chloroacetamide in dimethylformamide (DMF) with aqueous potassium hydroxide. nih.gov This reaction provides the desired thieno[2,3-b]pyridine products in good yields, typically ranging from 67–84%. nih.gov
The following table outlines a synthetic pathway to an analogue of the target compound, highlighting the key transformations.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |
| 1 | Cyanothioacetamide, Acetaldehyde, 1-(prop-1-en-2-yl)piperidine | Anhydrous ethanol, 20°C | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | - | lgpu.org |
| 2 | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-Bromo-1-(4-cyclohexylphenyl)ethan-1-one, aq. KOH, DMF | (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-cyclohexylphenyl)methanone | 71% | lgpu.org |
| 3 | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-(4-Fluorophenyl)-2-chloroacetamide, aq. KOH, DMF | 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 83% | nih.gov |
Chemical Modifications and Derivatization Strategies of the 4,6 Dimethylthieno 2,3 B Pyridine Scaffold
Strategies for Introducing Diverse Functional Groups at the 3-Amino Position
The 3-amino group on the 4,6-dimethylthieno[2,3-b]pyridine core serves as a versatile synthetic handle for introducing a wide array of functional groups. This position is frequently targeted for modification to modulate the compound's physicochemical properties and biological activity.
Carboxamide and Related Substitutions
A predominant strategy for derivatizing the 3-amino group involves the formation of carboxamides. The synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides is a well-established route. A common method involves the reaction of a 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile precursor with a corresponding N-aryl-2-chloroacetamide in the presence of a base like potassium hydroxide. nih.gov This reaction proceeds through an initial S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization to yield the desired thieno[2,3-b]pyridine-2-carboxamides. nih.gov
This synthetic pathway allows for the introduction of a diverse range of substituents on the N-aryl ring, enabling extensive exploration of structure-activity relationships. nih.gov For instance, derivatives with various para-substituents on the aryl carboxamide ring, including electron-donating and electron-withdrawing groups, have been synthesized to probe their effects on biological targets. nih.govnih.gov
Table 1: Examples of Synthesized 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide Derivatives
| Compound | Aryl Substituent (on Carboxamide) | Reference |
|---|---|---|
| 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 4-Fluorophenyl | nih.gov |
| 3-Amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 4-Chlorophenyl | tandfonline.com |
| 3-Amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 4-Ethylphenyl | |
| 3-Amino-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 4-Methoxyphenyl |
Another powerful method for creating these structures is the Thorpe-Ziegler reaction. nih.govnih.gov This approach has been successfully used to synthesize various 4-arylthieno[2,3-b]pyridine-2-carboxamides, which have shown potent antiparasitic activity. nih.govmdpi.com
Heterocyclic Ring Annulation and Fusion at C2 and C3
The adjacent 2- and 3-positions of the thieno[2,3-b]pyridine (B153569) scaffold, often bearing functional groups like cyano and amino groups respectively, are ideal for constructing fused heterocyclic rings. This strategy leads to the formation of more complex, rigid, and polycyclic systems with potentially enhanced biological activities.
A prominent example is the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. These tricyclic compounds can be prepared from 3-aminothieno[2,3-b]pyridine-2-carbonitriles or 2-carboxamides. For instance, condensation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with triethyl orthoformate, followed by treatment with hydrazine hydrate, yields 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net Similarly, heating 3-aminothieno[2,3-b]pyridine-2-carboxamides with urea (B33335) leads to the formation of pyridothienopyrimidine-2,4-diones. nih.gov
The 3-amino-2-carboxamide functionality can also react with ketones, such as acetone (B3395972), in the presence of an acid catalyst to afford fused dihydropyrimidinones. Specifically, the reaction of 3-aminothieno[2,3-b]pyridin-2-carboxamides with acetone under reflux with catalytic p-toluenesulfonic acid (TsOH) yields 2,2-dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones in high yields. researchgate.net
Furthermore, diazotization of the 3-amino group in 3-aminothieno[2,3-b]pyridine-2-carboxamide, followed by intramolecular cyclization, is a key step in synthesizing pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-ones, another important class of fused heterocycles. nih.govclockss.org
Structural Elaboration and Side Chain Derivatization
Beyond the 3-amino position, modifications to the substituents on the pyridine (B92270) moiety and exploration of substitution patterns at other ring positions are crucial for fine-tuning the properties of the thieno[2,3-b]pyridine scaffold.
Variation of Substituents on the Pyridine Moiety (e.g., Methyl Groups)
For example, research has been conducted on analogs where the methyl groups are replaced by other functionalities. Syntheses starting with 4-(methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile have yielded 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine derivatives. nih.gov More substantial modifications include the preparation of 4,6-diarylthieno[2,3-b]pyridines and even 4,6-bis(difluoromethyl)thieno[2,3-b]pyridines, demonstrating the scaffold's tolerance for diverse and electronically distinct groups on the pyridine ring. researchgate.net
Exploration of Substitution Tolerance at Different Ring Positions
Systematic exploration of how different substituents at various positions affect biological activity is a cornerstone of drug discovery. For the thieno[2,3-b]pyridine scaffold, extensive structure-activity relationship (SAR) studies have been performed, particularly concerning the N-aryl carboxamide side chain at the 2-position.
Research has shown that introducing para-substituents on the phenyl carboxamide ring can significantly alter the compound's properties. nih.gov Studies have investigated a wide range of substituents, including halogens (F, Cl, Br, I) and electronically diverse groups (-CN, -NO2, -CF3, -CH3), to understand the electronic and steric requirements for optimal activity against specific biological targets like the Forkhead Box M1 (FOXM1) protein. nih.gov Furthermore, SAR studies have revealed that increasing the size of lipophilic groups on rings fused to the pyridine moiety can enhance inhibitory activity against enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov These studies provide valuable insights into the substitution tolerance of the scaffold and guide the design of more potent and selective analogs. nih.gov
Formation of Polycyclic and Fused Systems Incorporating the Thieno[2,3-b]pyridine Moiety
Building upon the thieno[2,3-b]pyridine core to create larger, more complex polycyclic and fused heterocyclic systems is a key strategy for generating novel chemical entities. These approaches often utilize the inherent reactivity of functional groups at the C2 and C3 positions.
As mentioned in section 3.1.2, the annulation of a pyrimidine ring across the C2 and C3 positions is a common and effective method. This leads to the formation of the tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidine system. researchgate.netnih.gov This core can be further derivatized; for example, the resulting pyridothienopyrimidine-2,4-diones can be converted to 2,4-dichloro derivatives, which are versatile intermediates for introducing various nucleophiles. nih.gov
Another strategy involves the reaction with ketones to form partially saturated fused rings. The reaction of 3-aminothieno[2,3-b]pyridine derivatives with cyclic ketones like cyclopentanone or cyclohexanone can lead to the formation of tricyclic systems with a partially saturated pyrimidine ring. researchgate.net For example, treatment of 3-aminothienopyridine derivatives with cyclopentanone has been used to afford cyclopentapyrido-thienopyridine compounds.
The synthesis of pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazines represents another important class of fused systems derived from the 3-aminothieno[2,3-b]pyridine scaffold. nih.govclockss.org These are typically formed through diazotization of the 3-amino group, which then undergoes intramolecular cyclization with an adjacent carboxamide or nitrile group. clockss.org These multi-ring structures significantly expand the chemical space accessible from the simple thieno[2,3-b]pyridine core.
Table 2: Summary of Fused Ring Systems Derived from Thieno[2,3-b]pyridine
| Fused System Name | Precursor | Key Reagents | Reference |
|---|---|---|---|
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4-dione | 3-Amino-thieno[2,3-b]pyridine-2-carboxamide | Urea | nih.gov |
| 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile | Triethyl orthoformate, Hydrazine hydrate | researchgate.net |
| 2,2-Dimethyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one | 3-Amino-thieno[2,3-b]pyridine-2-carboxamide | Acetone, p-Toluenesulfonic acid | researchgate.net |
| Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-one | 3-Amino-thieno[2,3-b]pyridine-2-carboxamide | NaNO₂, Acid (for diazotization) | nih.govclockss.org |
| Cyclopentapyrido-thienopyridine | 3-Amino-thieno[2,3-b]pyridine derivative | Cyclopentanone |
Pyridothienopyrimidine Derivatives
The synthesis of pyridothienopyrimidine derivatives from the 4,6-dimethylthieno[2,3-b]pyridine scaffold typically commences with 3-aminothieno[2,3-b]pyridine-2-carboxamides. These precursors undergo cyclization reactions with various reagents to construct the pyrimidine ring, resulting in a tricyclic system with a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core.
One common strategy involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide with urea at elevated temperatures. This reaction leads to the formation of the corresponding pyridothienopyrimidine-2,4-diones. These diones can be further functionalized, for instance, by treatment with a mixture of phosphorus oxychloride and phosphorus pentachloride, which converts the dione into its 2,4-dichloro derivative. This dichloro intermediate is a valuable precursor for introducing various nucleophiles at the 2- and 4-positions of the pyrimidine ring.
Another approach to pyridothienopyrimidines involves the cyclocondensation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with cyclic ketones, such as cyclopentanone or cyclohexanone, in the presence of a Lewis acid like anhydrous zinc chloride. This reaction yields spiro cycloalkane-pyridothienopyrimidin-4'-ones. These spiro compounds can undergo further transformations; for example, reaction with phosphorus pentasulfide in refluxing pyridine can convert the carbonyl group into a thiocarbonyl, affording the corresponding thiones.
Furthermore, the reaction of 5‐acetyl‐3‐amino‐4‐aryl‐6‐methylthieno[2,3‐b]pyridine‐2‐carboxamides with triethyl orthoformate or acetic anhydride can also lead to the formation of pyridothienopyrimidine derivatives. These reactions highlight the versatility of the 3-aminothieno[2,3-b]pyridine scaffold in constructing diverse pyridothienopyrimidine systems.
| Starting Material | Reagents | Product Type |
|---|---|---|
| 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | Urea, 180 °C | Pyridothienopyrimidine-2,4-dione |
| Pyridothienopyrimidine-2,4-dione | POCl₃, PCl₅ | 2,4-Dichloropyridothienopyrimidine |
| 3-aminothieno[2,3-b]pyridine-2-carboxamide | Cyclopentanone or Cyclohexanone, ZnCl₂ | Spiro[cycloalkane-1,2'-pyridothienopyrimidine]-4'(3'H)-one |
| Spiro[cycloalkane-1,2'-pyridothienopyrimidine]-4'(3'H)-one | P₄S₁₀, Pyridine | Spiro[cycloalkane-1,2'-pyridothienopyrimidine]-4'(3'H)-thione |
| 5‐acetyl‐3‐amino‐4‐aryl‐6‐methylthieno[2,3‐b]pyridine‐2‐carboxamide | Triethyl orthoformate or Acetic anhydride | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)‐one derivatives |
Thienodipyridine Systems
The construction of thienodipyridine systems from the 4,6-dimethylthieno[2,3-b]pyridine scaffold involves the formation of an additional pyridine ring fused to the initial thienopyridine core. These reactions often utilize the reactivity of the 3-amino group and an adjacent nitrile function on the thiophene (B33073) ring of the starting material, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.
One synthetic route to tetracyclic thienodipyridine derivatives involves the fusion of the o-aminonitrile thienopyridine with cyclic ketones like cyclopentanone and cyclohexanone in the presence of anhydrous zinc chloride. The reaction is believed to proceed through the formation of a Schiff's base, followed by an intramolecular cyclization that is facilitated by the Lewis acid coordinating to the nitrile group.
Another strategy to access tricyclic pyridothienopyridine (thienodipyridine) derivatives is the reaction of the o-aminonitrile thienopyridine with ethyl methyl ketone. Furthermore, refluxing the o-aminonitrile derivative with malononitrile in the presence of a catalytic amount of triethylamine can also yield a pyridothienopyridine-3-carbonitrile derivative.
These methods demonstrate the utility of the 3-amino-2-carbonitrile substituted thieno[2,3-b]pyridine as a building block for creating more complex, fused heterocyclic systems containing two pyridine rings and one thiophene ring.
| Starting Material | Reagents | Product Type |
|---|---|---|
| 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | Cyclopentanone or Cyclohexanone, ZnCl₂ | Tetracyclic Thienodipyridine |
| 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | Ethyl methyl ketone, ZnCl₂ | Tricyclic Pyridothienopyridine |
| 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | Malononitrile, Triethylamine | Pyridothienopyridine-3-carbonitrile |
Unusual Oxidative Dimerization Pathways
The 3-aminothieno[2,3-b]pyridine scaffold, specifically in the form of its 2-carboxamide derivatives, has been found to undergo unexpected and unusual oxidative dimerization reactions. The treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with a commercial bleach solution, which contains sodium hypochlorite (NaOCl), does not lead to the expected pyrazole ring formation but instead results in complex dimeric polyheterocyclic structures.
This non-catalyzed, regio- and stereoselective hypochlorite oxidation is sensitive to the reaction conditions, particularly the solvent used, which can lead to different mechanistic pathways and the formation of different products. The proposed mechanism for this unusual oxidative dimerization suggests that the reaction is initiated by the electrophilic attack of HOCl or Cl+ (formed from the hydrolysis of NaOCl in the aqueous solution) on the thienopyridine core, leading to a resonance-stabilized cation. Concurrently, an alkaline-promoted deprotonation of the amide group is thought to occur, forming an anion.
The reaction proceeds with a high degree of stereoselectivity, yielding only one enantiomeric pair out of several possibilities. These novel dimeric compounds represent a new class of complex heterocyclic ensembles with potential applications in medicinal chemistry.
| Feature | Description |
|---|---|
| Starting Material | 3-Aminothieno[2,3-b]pyridine-2-carboxamides |
| Oxidizing Agent | Commercial bleach (aqueous NaOCl) |
| Product | Dimeric polyheterocyclic ensembles |
| Reaction Characteristics | Non-catalyzed, regio- and stereoselective |
| Proposed Mechanism | Involves electrophilic attack by HOCl/Cl+ and deprotonation of the amide |
Characterization Methodologies for Novel Thienopyridine Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For derivatives of 4,6-dimethylthieno[2,3-b]pyridin-3-amine, ¹H and ¹³C NMR provide critical data for structural confirmation.
In the case of the derivative 2-(2-Furyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine , the ¹H NMR spectrum, recorded in CDCl₃, shows distinct signals that correspond to the different protons in the molecule. researchgate.net The methyl groups at positions 4 and 6 on the pyridine (B92270) ring appear as singlets at approximately δ 2.68 ppm and δ 2.52 ppm, respectively. researchgate.net The protons of the furan (B31954) ring are observed as a doublet at δ 6.34 ppm, a doublet of doublets at δ 6.46 ppm, and a doublet at δ 7.45 ppm. researchgate.net The proton on the pyridine ring (H-5) gives a singlet at δ 6.75 ppm, and the amino group protons (NH₂) present as a broad singlet around δ 4.61 ppm. researchgate.net
The ¹³C NMR spectrum of the same derivative further corroborates the proposed structure, with characteristic chemical shifts for the methyl carbons, the aromatic carbons of the thienopyridine core, and the furan substituent. researchgate.net Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are also employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Table 1: Representative ¹H NMR Data for 2-(2-Furyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine
| Proton | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| 6-CH₃ | 2.52 | s |
| 4-CH₃ | 2.68 | s |
| NH₂ | 4.61 | br s |
| H-3 Fur | 6.34 | d |
| H-4 Fur | 6.46 | dd |
| H-5 | 6.75 | s |
| H-5 Fur | 7.45 | d |
Data obtained in CDCl₃ researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For thienopyridine derivatives, the IR spectrum provides key information about the amino group. In the derivative 2-(2-Furyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine , the presence of the primary amino group (NH₂) is confirmed by two distinct absorption bands in the region of 3427 cm⁻¹ and 3354 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net
Mass Spectrometry (MS and HRMS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. For various 2-arylthieno[2,3-b]pyridine derivatives, the mass spectra display the correct molecular ion peaks. researchgate.net For instance, the HRMS (ESI) data for a related derivative, 2-(4-chlorophenyl)-5-(5-methylfuran-2-yl)thieno[2,3-b]pyridin-3-amine , shows a calculated m/z of 417.0823 for [M+H]⁺, with a found value of 417.0804, which is in good agreement. researchgate.net
X-ray Crystallography for Absolute Structure and Crystal Packing Analysis
While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers a definitive determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.
Although the crystal structure for this compound is not described in the provided sources, detailed crystallographic data is available for the closely related compound 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile . nih.gov This analysis reveals that the thieno[2,3-b]pyridine (B153569) ring system is nearly planar. nih.gov In the crystal structure of this derivative, molecules are linked into layers through intermolecular hydrogen bonds between the amino group and the nitrogen atom of the pyridine ring of an adjacent molecule. nih.gov Furthermore, π-π stacking interactions are observed between the pyridine and thiophene (B33073) rings of neighboring molecules, with a centroid-centroid distance of 3.537(3) Å. nih.gov
Table 2: Crystal Data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃S |
| Molecular Weight | 203.26 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 14.562 (3) |
| b (Å) | 8.1252 (16) |
| c (Å) | 16.211 (3) |
| V (ų) | 1918.1 (7) |
| Z | 8 |
Data recorded at 113 K nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the calculated values based on the proposed molecular formula to verify its accuracy. For the synthesized derivatives of this compound, the found elemental compositions are consistently in good agreement with the calculated values, further confirming their structures. For example, for 2-(4-chlorophenyl)-5-(5-methylfuran-2-yl)thieno[2,3-b]pyridin-3-amine , the calculated elemental composition is C, 69.14%; H, 4.11%; N, 6.72%, while the found values are C, 68.97%; H, 4.17%; N, 6.89%. researchgate.net
Computational Chemistry and Molecular Modeling for Thienopyridine Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the detailed study of electronic structure, reactivity, and stability.
Density Functional Theory (DFT) for Electronic Structure and Tautomeric Equilibria
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For thienopyridine systems, DFT calculations are crucial for understanding their stability and potential tautomeric forms. Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence a molecule's biological activity.
Theoretical studies on related heterocyclic systems demonstrate that DFT can effectively predict the most stable tautomer in both gas phase and in various solvents. academie-sciences.frorientjchem.org For aminopyridine derivatives, calculations have shown that the amine form often strongly dominates over the imine form in both the gas phase and solution. researchgate.net The stability of different tautomers can be influenced by solvent polarity, with polar solvents often stabilizing the more polar tautomer. academie-sciences.fr While specific DFT studies on the tautomeric equilibria of 4,6-Dimethylthieno[2,3-b]pyridin-3-amine were not found in the search results, the principles from studies on similar structures, such as substituted pyridones and aminopurines, are directly applicable. academie-sciences.frmdpi.com These studies use DFT to calculate the relative energies of tautomers, providing insights into their potential coexistence and reactivity, which is a critical step before biological testing. researchgate.net
Prediction of Molecular Reactivity Sites (e.g., HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap generally signifies higher reactivity. researchgate.net Computational analyses allow for the visualization of these orbitals, identifying the specific atoms or regions of the molecule most likely to participate in chemical reactions. For instance, in related heterocyclic systems, the HOMO and LUMO are often located on the aromatic rings and heteroatoms, indicating these are the primary sites for electrophilic and nucleophilic attack. researchgate.net This analysis is vital for understanding reaction mechanisms and designing derivatives with desired reactivity profiles.
Table 1: Conceptual Interpretation of Frontier Molecular Orbitals
| Orbital/Parameter | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic site). Higher energy corresponds to a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic site). Lower energy corresponds to a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap suggests the molecule is more reactive and less stable. A large gap suggests high stability and low reactivity. |
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a thienopyridine derivative, might interact with a biological target, typically a protein or enzyme.
Elucidating Molecular Determinants of Binding Affinity
Docking studies have been instrumental in understanding the interactions of thieno[2,3-b]pyridine (B153569) derivatives with various biological targets. For example, in studies of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as inhibitors of the Forkhead Box M1 (FOXM1) DNA-binding domain, docking revealed key interactions with amino acid residues Val296 and Leu289. mdpi.com The electronic properties of substituents on the phenyl ring were shown to alter the binding mode; electron-withdrawing groups changed the electron density, forcing the ligand to bind differently and interact with different residues like Asp293 and Ser290. mdpi.com
Similarly, docking of thieno[2,3-b]pyridine derivatives into the active site of PIM-1 kinase, an anticancer target, showed that the results were consistent with in vitro activity, validating the computational model. nih.gov In another study, modeling of thieno[2,3-b]pyridines against phosphoinositide specific-phospholipase C (PLC) identified hydrogen bonding interactions with His356, Glu341, Arg549, and Lys438 as crucial for binding. nih.gov These studies help elucidate the specific molecular forces—such as hydrogen bonds, π–H bonds, and hydrophobic interactions—that determine the binding affinity of a ligand to its target. mdpi.comnih.gov
Table 2: Examples of Molecular Docking Studies on Thieno[2,3-b]pyridine Scaffolds
| Compound Series | Biological Target | Key Interacting Residues | Reference |
|---|---|---|---|
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 DNA-binding domain | Val296, Leu289, Asp293, Ser290 | mdpi.com |
| Pyridine (B92270) and thieno[2,3-b]pyridine derivatives | PIM-1 Kinase | (Specific residues not detailed) | nih.gov |
Virtual Screening and Hit Identification
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach has been successfully applied to the thienopyridine scaffold.
In one instance, a structural similarity search of commercially available analogues of known anticancer thieno[2,3-b]pyridine derivatives resulted in 717 initial hits. nih.gov These compounds were then docked into the binding pocket of phosphoinositide specific-phospholipase C (PLC) to prioritize a smaller set for biological testing, leading to the identification of 13 promising derivatives. nih.gov This highlights how virtual screening can efficiently narrow down large compound libraries to a manageable number of high-potential candidates.
In other research, thieno[2,3-b]pyridines were identified through in silico screening as potential inhibitors of PLCγ, which led to further investigation of their efficacy in prostate cancer. nih.gov Furthermore, a high-throughput chemical screening campaign led to the discovery of 3-aminobenzo[b]thiophene-2-carboxamides as inhibitors of LIM domain kinase 1 (LIMK1), which were subsequently evolved into more potent 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives. rsc.org These examples underscore the power of virtual and high-throughput screening in the initial "hit identification" phase of drug discovery.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies are essential for optimizing a "hit" compound into a "lead" candidate. SAR involves systematically modifying the molecular structure of a compound and observing the effect of these changes on its biological activity.
For the thieno[2,3-b]pyridine scaffold, several SAR studies have been conducted. Research on derivatives designed as hepatic gluconeogenesis inhibitors for type 2 diabetes revealed that replacing a trifluoromethyl (CF₃) group in the core structure could improve potency. nih.gov This optimization led to the discovery of compounds with significantly enhanced inhibition of hepatic glucose production. nih.gov
In the context of anticancer agents, the SAR of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors was explored. mdpi.com This study found that only compounds bearing a cyano (-CN) group, an electron-withdrawing substituent, were effective at decreasing FOXM1 expression. mdpi.com This indicates a strong electronic influence on the compound's mechanism of action. Further SAR exploration of thieno[2,3-b]pyridines as anticancer agents found that double substitutions at the ortho- and meta- positions on a phenyl ring were most active, and that the phenyl moiety could be replaced by an α-naphthyl group while retaining significant activity. rsc.org
These studies demonstrate how systematic structural modifications can be correlated with biological outcomes, providing a rational basis for designing more potent and selective molecules.
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Thieno[2,3-b]pyridine Derivatives
| Target/Application | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| Hepatic Gluconeogenesis Inhibition | Replacement of CF₃ group on the thienopyridine core | Improved inhibitory potency | nih.gov |
| FOXM1 Inhibition (Anticancer) | Addition of an electron-withdrawing -CN group to the N-phenyl ring | Essential for decreasing FOXM1 expression | mdpi.com |
| General Anticancer Activity | Ortho- and meta- double substitution on a phenyl ring | Highest activity observed | rsc.org |
| General Anticancer Activity | Replacement of phenyl ring with α-naphthyl group | Activity was retained | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. By developing a robust QSAR model, it is possible to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts toward the most promising candidates.
In the context of thieno[2,3-b]pyridine research, QSAR studies have been instrumental in understanding the structural requirements for various biological activities. For instance, a study on thieno[2,3-b]pyridinone derivatives as inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor successfully used QSAR calculations to provide a consistent interpretation of the compounds' potencies. researchgate.net The models generated in such studies typically rely on a range of molecular descriptors, which can be categorized as follows:
Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, most commonly represented by the logarithm of the partition coefficient (logP).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
A typical 3D-QSAR study on a series of thieno[2,3-b]pyridine-5-carbonitrile inhibitors of Protein Kinase C theta (PKC-θ) involved aligning the compounds and calculating steric and electrostatic fields around them. researchgate.net The resulting model highlighted specific regions where bulky groups or electropositive/electronegative substituents would enhance or diminish biological activity, thus providing a clear roadmap for structural modification.
| Descriptor Type | Example Parameter | Influence on Biological Activity for Thienopyridine Derivatives |
| Electronic | HOMO/LUMO Energy Gap | A smaller energy gap can correlate with higher chemical reactivity and potentially greater biological activity. |
| Hydrophobic | LogP | Increased hydrophobicity can improve membrane permeability but may also lead to non-specific binding if too high. |
| Steric | Molar Refractivity (MR) | Indicates the volume occupied by a substituent; optimal size at specific positions is crucial for fitting into a receptor's binding pocket. |
| Topological | Wiener Index | Relates to molecular branching; can influence solubility and receptor interaction. |
This table presents a generalized summary of descriptor types and their potential influence on the activity of thienopyridine derivatives based on common QSAR principles.
Pharmacophore Hypothesis Development
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore hypothesis development is the process of identifying these key features and their spatial arrangement from a set of active molecules. This model then serves as a 3D query for virtual screening of compound libraries to identify novel molecules with a high probability of being active.
For scaffolds related to thienopyridines, pharmacophore modeling has been successfully applied to guide drug discovery efforts. For example, in a study of thieno[3,2-b]pyrimidine analogs as VEGFR-2 inhibitors, a five-point pharmacophore model (AAHRR) was developed. semanticscholar.org This model consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (H), and two aromatic rings (R). The model demonstrated excellent statistical significance, indicating its robustness and predictive power. semanticscholar.org
The key features commonly identified in pharmacophore models for kinase inhibitors based on thienopyridine or similar heterocyclic cores often include:
Hydrogen Bond Acceptors: Typically nitrogen atoms within the heterocyclic ring system or carbonyl oxygens in substituents.
Hydrogen Bond Donors: Often amine or hydroxyl groups attached to the core structure.
Aromatic Rings: The thienopyridine core itself, as well as any aryl substituents, which can engage in π-π stacking interactions with aromatic amino acid residues in the target protein.
Hydrophobic Features: Alkyl groups, such as the methyl groups in this compound, contribute to hydrophobic interactions within the binding site.
| Pharmacophore Feature | Example in Thienopyridine Scaffold | Potential Interaction with Target Protein |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Forms hydrogen bonds with donor residues like lysine or arginine. |
| Hydrogen Bond Donor | 3-Amino Group | Forms hydrogen bonds with acceptor residues like aspartate or glutamate. |
| Aromatic Ring | Thiophene (B33073) Ring | Engages in π-π stacking with phenylalanine, tyrosine, or tryptophan. |
| Hydrophobic Group | 4- and 6-Methyl Groups | Fits into hydrophobic pockets lined by residues like leucine or valine. |
This table illustrates the common pharmacophoric features of the thieno[2,3-b]pyridine scaffold and their potential interactions with biological targets.
The development of such a hypothesis allows researchers to understand why certain structural modifications lead to increased activity and provides a virtual template for designing new molecules with improved target affinity and selectivity. nih.gov
In Silico Predictions for Biological Activity and Bioavailability
For novel heterocyclic compounds like thieno[2,3-c]pyridine derivatives, in silico ADME predictions are routinely conducted to assess their drug-likeness. mdpi.com These evaluations often involve calculating a range of physicochemical properties and comparing them against established guidelines, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has:
More than 5 hydrogen bond donors.
More than 10 hydrogen bond acceptors.
A molecular weight over 500 daltons.
A calculated logP greater than 5.
Molecular modeling using techniques like Density Functional Theory (DFT) can also predict electronic properties such as HOMO and LUMO energies. These quantum chemical calculations provide insights into the molecule's reactivity and stability, which can be correlated with its biological activity. For example, a study on new thieno[2,3-b]pyridine-based compounds calculated low HOMO and LUMO energies, suggesting good potential for molecular interactions.
| Property | Predicted Value (Illustrative) | Significance for Drug Development |
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule; impacts diffusion and absorption. |
| logP | 1.0 - 3.0 | Measures lipophilicity; affects solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 1 - 2 | Influences solubility and binding to target; adherence to Lipinski's Rule. |
| Hydrogen Bond Acceptors | 3 - 4 | Influences solubility and binding to target; adherence to Lipinski's Rule. |
| Polar Surface Area (Ų) | < 140 | Correlates with membrane permeability and blood-brain barrier penetration. |
| HOMO Energy (eV) | -5.5 | Relates to the molecule's ability to donate electrons in a reaction. |
| LUMO Energy (eV) | -3.0 | Relates to the molecule's ability to accept electrons in a reaction. |
This table provides illustrative in silico predicted values for a hypothetical thienopyridine derivative and the general significance of each parameter in assessing drug-likeness and potential biological activity.
By integrating these in silico predictions, researchers can build a comprehensive profile of a potential drug candidate like this compound. This computational assessment allows for the early identification of potential liabilities and guides the design of derivatives with a higher probability of success in preclinical and clinical development.
In Vitro Biological Activity Evaluation and Mechanistic Investigations of Thienopyridine Derivatives
General Overview of Diverse Biological Activities
The thieno[2,3-b]pyridine (B153569) scaffold, a heterocyclic compound containing a thiophene (B33073) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities. drugbank.comnih.gov Derivatives of this core structure have been extensively investigated and have shown significant potential in various therapeutic areas.
The spectrum of biological activities associated with thieno[2,3-b]pyridine derivatives is notably broad. These compounds have demonstrated promising anticancer properties, with studies reporting antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, and leukemia. ekb.egnih.govpsu.edunih.govnih.govrsc.org Beyond oncology, the thieno[2,3-b]pyridine core is linked to potent anti-inflammatory effects. psu.edunih.gov
Furthermore, research has identified antimicrobial and antiviral activities within this class of compounds. nih.govekb.egpsu.edu Certain derivatives have also been explored for their potential in treating metabolic diseases, such as diabetes, and for their role as antiplatelet agents in cardiovascular diseases. psu.edufiocruz.brnih.gov The versatility of the thieno[2,3-b]pyridine scaffold allows for structural modifications that can tune its biological activity, making it a continued subject of interest for drug discovery and development. nih.gov
Enzyme and Receptor Inhibition Studies
The therapeutic effects of thienopyridine derivatives are largely attributed to their ability to inhibit specific enzymes and receptors that are critical in various disease pathways.
Kinase Inhibition Profiles (e.g., VEGFR-2, EGFR, Pim-1, c-Met, IKKβ)
Thieno[2,3-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
VEGFR-2 and EGFR Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov While many dual inhibitors are based on the thieno[2,3-d]pyrimidine (B153573) scaffold, the thieno[3,2-b]pyridine (B153574) core has also been incorporated into compounds designed to inhibit VEGFR signaling. wikipedia.orgresearchgate.netnih.gov Compounds with a thieno[3,2-b]pyridine urea (B33335) moiety have been shown to be inhibitory for VEGF receptor signaling. wikipedia.org The related thieno[2,3-d]pyrimidine derivatives have been extensively studied as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, showing that this general heterocyclic structure is a viable scaffold for targeting these kinases. nih.govresearchgate.net
Pim-1 Inhibition: Pim kinases are a family of serine/threonine kinases involved in cell survival, proliferation, and apoptosis. Their overexpression is linked to various cancers. tandfonline.com Several series of 5-bromo-thieno[2,3-b]pyridines have been synthesized and evaluated as Pim-1 inhibitors. Certain derivatives bearing amide or benzoyl groups at the 2-position showed moderate inhibitory activity against the Pim-1 kinase. tandfonline.com
c-Met and c-Src Inhibition: The thieno[2,3-b]pyridine scaffold has been identified as a primary hit for developing inhibitors of c-Met and its homolog, the Recepteur d'Origine Nantais (RON) tyrosine kinase, both of which are implicated in cancer. nih.gov Additionally, a novel series of c-Src non-receptor tyrosine kinase inhibitors was developed from a 3-amino-thieno[2,3-b]pyridine lead. These derivatives demonstrated efficient enzymatic and cellular inhibition of c-Src. nih.gov
Other Kinases: The versatility of the thieno[2,3-b]pyridine scaffold extends to the inhibition of other kinases. Derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), eukaryotic elongation factor-2 kinase (eEF2-K), and have been recognized for their potential to inhibit protein kinase C θ (PKCθ). nih.govnih.govtandfonline.com
| Compound Class | Target Kinase | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| 5-Bromo-thieno[2,3-b]pyridines | Pim-1 | Moderate inhibitory activity observed with specific amide and benzoyl substitutions. | 12.71 µM - 35.7 µM | tandfonline.com |
| 3-Amino-thieno[2,3-b]pyridines | c-Src | Novel ligands developed from an HTS hit showed efficient enzymatic and cellular inhibition. | Not specified | nih.gov |
| Thieno[2,3-b]pyridines | RON (c-Met homolog) | Compound 15f showed excellent in vitro kinase inhibition and in vivo efficacy. | Not specified | nih.gov |
| Thieno[2,3-b]pyridines | eEF2-K | Ring fusion adjacent to the nitrogen was critical for activity. | 170 nM (most active compound) | nih.gov |
| Thieno[2,3-d]pyrimidines (related scaffold) | VEGFR-2 | Compound 17f showed inhibitory activity equal to the reference drug sorafenib. | 0.23 µM | nih.gov |
Mechanism of Action for Kinase Inhibition
The primary mechanism by which thienopyridine derivatives and other small-molecule kinase inhibitors function is through competitive inhibition at the ATP-binding site of the kinase domain. nih.govwikipedia.orgyoutube.com Tyrosine kinase inhibitors (TKIs) prevent the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein, a process known as phosphorylation. youtube.com This action blocks the downstream signaling cascades that regulate critical cellular functions such as proliferation, survival, and angiogenesis. nih.govyoutube.com
Molecular modeling and X-ray crystallography studies have provided insights into how thieno[2,3-b]pyridine derivatives interact with the kinase active site. These studies show that the thienopyridine core can fit into the hydrophobic ATP-binding pocket. nih.gov Specific interactions, such as hydrogen bonds between the amino group or other substituents on the thienopyridine ring and key amino acid residues in the hinge region of the kinase, are crucial for potent inhibition. nih.govmdpi.com For instance, in the inhibition of c-Src, molecular modeling helped to understand the orientation of the ligand and the role of various substituents in interacting with the enzyme's hydrophobic pocket. nih.gov Similarly, modeling of derivatives against phosphoinositide specific-phospholipase C (a non-kinase target of some thienopyridines) revealed key hydrogen bonding interactions with amino acids like HIS356 and GLU341. nih.gov This competitive binding to the ATP pocket prevents the natural substrate from accessing the enzyme, thereby inhibiting its catalytic activity.
ADP Receptor Antagonism (General Class Activity)
A hallmark biological activity of the broader thienopyridine class of compounds is the irreversible antagonism of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. nih.govnih.gov This activity is central to their clinical use as antiplatelet agents to prevent thrombotic events. nih.gov While this is a well-established activity for thieno[3,2-c]pyridines like clopidogrel, studies have shown that thieno[2,3-b]pyridine derivatives also possess potent anti-platelet activity, suggesting they may act as novel P2Y12 inhibitors. fiocruz.brnih.gov
These compounds inhibit ADP-induced platelet activation and aggregation. fiocruz.brnih.gov In vitro studies have demonstrated that certain thieno[2,3-b]pyridine derivatives can inhibit markers of platelet activation, such as CD62P expression and PAC-1 binding, to a greater degree than clopidogrel. fiocruz.br This suggests that the thieno[2,3-b]pyridine scaffold represents a promising framework for developing new and potentially more effective antiplatelet therapies. nih.gov
Inhibition of HIV Regulatory Complexes
The thieno[2,3-b]pyridine scaffold has also been identified as a promising starting point for the development of anti-HIV agents. nih.gov Research has shown that certain derivatives can inhibit HIV replication. While the precise mechanism for all derivatives is not fully elucidated, some thienopyridine carboxamides have been optimized to potently inhibit HIV replication in cells, with evidence suggesting they act by inhibiting the interaction between the HIV Rev protein and the Rev-response element (RRE). This interaction is critical for the export of viral RNA from the nucleus, a necessary step in the viral life cycle.
Eicosanoid Biosynthesis Inhibition (COX and 5-LOX pathways)
Thienopyridine derivatives have been investigated as inhibitors of key enzymes in the eicosanoid biosynthesis pathway, specifically cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.net These enzymes are responsible for producing prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Dual inhibition of both COX and 5-LOX is considered a favorable strategy for developing anti-inflammatory drugs with a potentially better safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. researchgate.net
Studies have exploited thieno[2,3-b]pyridine derivatives as dual inhibitors of COX-1/2 and 5-LOX. researchgate.net Similarly, the related thieno[2,3-d]pyrimidine scaffold has been used to develop multi-target ligands with inhibitory properties against 15-LOX and COX-2 enzymes, as well as pro-inflammatory cytokines. nih.gov This demonstrates the potential of the thienopyridine core structure in the design of novel anti-inflammatory agents that target multiple points in the arachidonic acid cascade.
Cellular Pathway Modulation and Signaling Studies
Research into thienopyridine derivatives has uncovered their ability to modulate key cellular pathways involved in cancer progression.
Effects on Cell Proliferation (e.g., Antiproliferative Activity against Cancer Cell Lines)
Derivatives of the thienopyridine scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines. A series of novel pyridothienopyrimidine derivatives, synthesized from 3-aminothieno[2,3-b]pyridine-2-carboxamides, were evaluated for their cytotoxic effects. researchgate.net Specifically, compounds designated as 3a , 5a , and 9b exhibited potent activity against both liver carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range. researchgate.net
Another study focused on quinazolinones linked to thienopyrimidine and thienopyridine scaffolds also reported significant antiproliferative effects. nih.govresearchgate.net A particular 4,5-diamino-2-thioxo-1,2-dihydrothieno[2,3-d]pyrimidine derivative, 8a , showed superior potency against several cancer cell lines compared to the standard chemotherapeutic drug doxorubicin. nih.govresearchgate.net The development of such compounds is often aimed at inhibiting critical enzymes in cancer cell signaling, such as VEGFR-2 and EGFR kinases. researchgate.netdntb.gov.ua
Interactive Data Table: Antiproliferative Activity of Thienopyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3a | HepG-2 | 1.17 - 2.79 | researchgate.net |
| 3a | MCF-7 | 1.17 - 2.79 | researchgate.net |
| 5a | HepG-2 | 1.17 - 2.79 | researchgate.net |
| 5a | MCF-7 | 1.17 - 2.79 | researchgate.net |
| 9b | HepG-2 | 1.17 - 2.79 | researchgate.net |
| 9b | MCF-7 | 1.17 - 2.79 | researchgate.net |
| 8a | Multiple lines | 3.68 - 4.92 | nih.govresearchgate.net |
Induction of Apoptosis and Cell Cycle Arrest (e.g., Bax/Bcl-2 Ratio, Caspase-3 Activation, preG1 arrest)
Beyond inhibiting proliferation, certain thienopyridine derivatives actively induce programmed cell death, or apoptosis, in cancer cells. Investigations into the mechanisms of action of these compounds have provided insights into their pro-apoptotic capabilities.
In MCF-7 breast cancer cells, treatment with thienopyrimidine derivatives 6 , 8a , and 8b led to a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. The same study demonstrated a marked increase in the activity of caspase-3, a key executioner caspase, confirming the induction of apoptosis. researchgate.net Specifically, compound 8a increased Bax levels by approximately 13.8-fold and caspase-3 levels by 4.22-fold, while decreasing Bcl-2 levels by 3.69-fold compared to untreated cells. researchgate.net
Furthermore, cell cycle analysis revealed that compound 8a can arrest the cell cycle at the G2/M phase in MCF-7 cells, preventing them from proceeding to mitosis and further proliferation. researchgate.net
Interactive Data Table: Pro-Apoptotic Effects of Thienopyrimidine Derivatives in MCF-7 Cells
| Compound | Fold Increase in Bax | Fold Decrease in Bcl-2 | Fold Increase in Caspase-3 | Cell Cycle Arrest Phase | Reference |
|---|---|---|---|---|---|
| 6 | ~7.31 | ~1.99 | ~3.55 | Not specified | researchgate.net |
| 8a | ~13.8 | ~3.69 | ~4.22 | G2/M | researchgate.net |
| 8b | ~8.86 | ~2.66 | ~3.87 | Not specified | researchgate.net |
Modulation of p53 through Phosphorylation and Acetylation
The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. The ability to activate p53 is a key characteristic of many anticancer agents. Research has shown that a novel pyrido-thieno-pyrimidine derivative can activate p53. researchgate.netnih.govdntb.gov.uanih.gov This activation occurs through post-translational modifications, specifically the induction of phosphorylation and acetylation in colorectal cancer cells. researchgate.netnih.govdntb.gov.uanih.gov These modifications are known to stabilize p53 and enhance its transcriptional activity, leading to the expression of downstream target genes that promote cell cycle arrest and apoptosis.
Antimicrobial and Anti-infective Research (excluding clinical data)
In addition to their anticancer properties, derivatives of the thieno[2,3-b]pyridine scaffold have been investigated for their potential as antimicrobial agents. The rise of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action.
A study on newly synthesized pyridothienopyrimidine derivatives demonstrated that several compounds possess significant antimicrobial activity. researchgate.netnih.gov Compounds 3a , 5a , and 9b displayed a broad spectrum of activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL. researchgate.net
Another derivative, 7,9-dimethylimidazo[1,2-c]pyrido[3',2':4,5]-thieno[2,3-e]pyrimidine-5(6H)-thione (88) , which was synthesized from a 2-(1H-imidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine precursor, exhibited strong antifungal effects against Trichophyton rubrum and Chrysosporium tropicum, as well as moderate activity against the bacterium Bacillus cereus. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase B. researchgate.net
Interactive Data Table: Antimicrobial Activity of Thienopyridine Derivatives
| Compound | Organism Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3a | Bacteria & Fungi | 4 - 16 | researchgate.net |
| 5a | Bacteria & Fungi | 4 - 16 | researchgate.net |
| 9b | Bacteria & Fungi | 4 - 16 | researchgate.net |
| 88 | Fungi (T. rubrum, C. tropicum) | Not specified | nih.gov |
| 88 | Bacteria (B. cereus) | Not specified (moderate) | nih.gov |
Structure Activity Relationship Sar and Lead Optimization for 4,6 Dimethylthieno 2,3 B Pyridin 3 Amine Derivatives
Identification of Key Structural Features for Biological Activity
The biological activity of thieno[2,3-b]pyridine (B153569) derivatives is intrinsically linked to their molecular architecture. The core thieno[2,3-b]pyridine ring system, an almost planar structure, serves as the fundamental scaffold for interaction with various biological targets. nih.govresearchgate.net Research into this class of compounds has identified several structural motifs that are critical for their efficacy.
Key features essential for the biological activity of these derivatives include:
The Thieno[2,3-b]pyridine Core: This fused heterocyclic system is a bioisostere of purine (B94841), which allows it to interact with a wide range of biological targets, including kinases and other enzymes. nih.gov Its planarity facilitates stacking interactions, such as π-π stacking, within protein binding sites. nih.gov
The 3-Amino Group: The amino group at the C3 position of the thiophene (B33073) ring is a crucial feature. It often acts as a key hydrogen bond donor, anchoring the molecule into the active site of a target protein. nih.govnih.gov In many analogues, this primary amine is essential for potent biological activity. nih.gov
Substituents on the Pyridine (B92270) Ring: The methyl groups at the C4 and C6 positions influence the molecule's electronics and sterics. These groups can affect the compound's solubility, lipophilicity, and how it fits into a binding pocket. researchgate.net For instance, in related thienopyridines developed as kinase inhibitors, substitutions on the pyridine ring were found to be critical for both potency and selectivity. researchgate.net
Substitution at the C2 Position: The C2 position of the thiophene ring is a common site for modification to modulate activity. Attaching various groups, such as substituted phenyl rings, can lead to significant changes in biological effects. For example, the introduction of a (2,4-dichlorophenyl)methanone group at this position creates a potent derivative. uni.lu
Studies on related 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have shown that the nature of the aryl group at the C6 position significantly impacts anti-inflammatory and antiproliferative activities, highlighting the importance of substituents on the pyridine portion of the scaffold. nih.gov
Impact of Substituent Variation on Potency and Selectivity
The process of lead optimization heavily relies on systematically altering substituents on the lead compound to improve its potency (the concentration required to produce an effect) and selectivity (its ability to act on a specific target without affecting others). For thieno[2,3-b]pyridine derivatives, even minor changes to the molecular structure can have profound effects.
In the development of thienopyridine-based kinase inhibitors, modifying the core from a thienopyrimidine to a thienopyridine (by removing a nitrogen atom) was shown to invert the selectivity profile, favoring VEGFR over EGFR. researchgate.net Further substitution, such as adding a methyl group to an indole (B1671886) moiety attached to the core, amplified this selectivity effect more than 100-fold. researchgate.net
The introduction of bulky or flexible groups can also influence activity. In one study, replacing a fused cycloalkyl ring with a more flexible propyl-aryl group resulted in improved antiproliferative activity, likely due to better interactions within a lipophilic pocket of the target enzyme. nih.gov Conversely, adding excessively bulky groups can abolish agonist activity entirely. nih.gov
The following table summarizes the observed impact of various substitutions on the potency of thienopyridine derivatives based on published research findings.
| Compound Series | Position of Variation | Substituent | Observed Impact on Potency/Activity | Reference |
|---|---|---|---|---|
| Thienopyridine Kinase Inhibitors | Indole Moiety | Addition of 2-methyl group | Decreased EGFR activity >100-fold with little effect on VEGFR activity. | researchgate.net |
| 6-Aryl-3-amino-thieno[2,3-b]pyridines | Aryl group at C6 | 4-Fluoro or 4-Chloro substitution on phenyl ring | Identified as potent inhibitors of nitric oxide (NO) production. | nih.gov |
| Thieno[2,3-b]pyridines | Phenyl Carboxamide at C2 | 2,3-disubstitution (ortho, meta) | Led to excellent cell growth inhibition. | mdpi.com |
| Thienopyridine RON Kinase Inhibitors | Phenyl group on pyridone ring | Chloride or trifluoromethyl at C4 position | Reduced anti-RON kinase activity. | nih.gov |
| 5-HT2C Agonists | C-5 Position | Addition of a methyl group | Decreased potency at the 5-HT2C receptor. | nih.gov |
Rational Design Principles in Thienopyridine Medicinal Chemistry
Rational drug design utilizes the three-dimensional structure of biological targets to design molecules that can interact with them specifically. drugdesign.orgnih.gov This approach moves away from traditional trial-and-error methods towards a more targeted and efficient discovery process. nih.gov In the context of thienopyridine medicinal chemistry, these principles are applied to create compounds with desired therapeutic profiles.
The key steps in the rational design process include: drugdesign.orgbbau.ac.in
Target Identification and Validation: Identifying a specific enzyme or receptor involved in a disease process. For thienopyridines, targets often include protein kinases like VEGFR and Jak2, or G protein-coupled receptors. researchgate.netnih.gov
Understanding the Target Structure: Using techniques like X-ray crystallography to determine the 3D structure of the target's binding site. nih.govnih.gov This reveals key amino acid residues and pockets that can be exploited for drug binding.
Structure-Based Drug Design (SBDD): Designing novel molecules or modifying existing ones (like the thienopyridine scaffold) to fit optimally into the target's binding site. This involves creating specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions to maximize affinity and potency. nih.gov For example, the design of selective Jak2 inhibitors was aided by X-ray cocrystal structures of thienopyridine compounds bound to the kinase domain. nih.gov
Iterative Optimization: Synthesizing the designed compounds and testing their biological activity. The results, including SAR data, are then used to refine the molecular design in subsequent rounds of synthesis and testing. drugdesign.org
A fundamental concept in this process is molecular recognition, where the drug molecule (the "key") fits into the active site of the target macromolecule (the "lock"). drugdesign.org The induced-fit model further elaborates that both the ligand and target can undergo small conformational changes to achieve an optimal fit. drugdesign.org By understanding these interactions, chemists can modify the thienopyridine scaffold to enhance binding to the desired target while weakening interactions with off-targets.
Strategies for Improving Selectivity against Biological Targets
Selectivity is a critical parameter for any therapeutic agent, as off-target effects can lead to undesirable side effects. A major goal in thienopyridine medicinal chemistry is to design compounds that act potently on their intended target while having minimal activity against closely related proteins, such as other kinases in the same family.
Several rational strategies are employed to achieve this:
Exploiting Structural Differences in Binding Sites: Even closely related proteins can have subtle differences in their binding pockets. Designers can introduce functional groups onto the thienopyridine scaffold that create favorable interactions with a unique residue in the target protein or cause a steric clash with a residue in an off-target protein. nih.gov For example, the high Jak2 selectivity of a thienopyridine series was rationalized by structural differences between the Jak1 and Jak2 kinase domains. nih.gov
Targeting Allosteric Sites: Instead of competing with the endogenous ligand at the active site (orthosteric binding), some compounds are designed to bind to a different, allosteric site on the protein. These sites are often less conserved across protein families, offering a powerful route to achieving high selectivity. nih.gov
Optimizing Electrostatic Interactions: The charge distribution of a ligand can be optimized to be complementary to the electrostatic surface of the target's binding site but not to the off-target's site. nih.gov This can be achieved by introducing or repositioning polar groups on the thienopyridine molecule.
The following table provides examples of specific strategies and their outcomes in improving the selectivity of thienopyridine-based inhibitors.
| Compound Series | Strategy Employed | Structural Modification | Outcome | Reference |
|---|---|---|---|---|
| VEGFR-2 Kinase Inhibitors | Core scaffold modification | Changed thienopyrimidine core to a thienopyridine core | Inverted selectivity, favoring VEGFR over EGFR. | researchgate.net |
| VEGFR-2 Kinase Inhibitors | Exploiting subtle binding site differences | Added a 2-methyl group to the indole moiety | Amplified VEGFR selectivity by decreasing EGFR potency >100-fold. | researchgate.net |
| Janus Kinase (Jak) Inhibitors | Exploiting kinase domain differences | Optimization of substituents on the thienopyridine scaffold | Achieved 100 to >500-fold selectivity for Jak2 over other Jak family kinases. | nih.gov |
| 5-HT2C Agonists | Judicious choice of substituents | C-2 alkoxy substitutions of varying sizes | Identified compounds with fair 5-HT2C potency and no activity at the 5-HT2B receptor. | nih.gov |
Future Directions and Emerging Research Avenues for 4,6 Dimethylthieno 2,3 B Pyridin 3 Amine
Exploration of Underexplored Biological Targets and Pathways
The thienopyridine class is most famously associated with antiplatelet therapy through the antagonism of the P2Y12 receptor. nih.govmdpi.com However, the biological activity of this scaffold extends far beyond cardiovascular applications. Research has demonstrated the potent anti-proliferative effects of thienopyridine derivatives against various cancer cell lines, with mechanisms including the inhibition of multiple kinases and phosphoinositide phospholipase C (PI-PLC). nih.govmdpi.com
Future research should aim to systematically explore targets beyond these established pathways. The broad spectrum of activities reported for thienopyridine derivatives—including anti-inflammatory, antimicrobial, antiviral, and neurotropic effects—suggests a rich and largely untapped potential. researchgate.netresearchgate.net A focused effort to screen 4,6-Dimethylthieno[2,3-b]pyridin-3-amine and its derivatives against a diverse panel of biological targets could uncover novel mechanisms of action and therapeutic applications. For instance, their potential as inhibitors of bacterial DNA primase or as modulators of various G-protein coupled receptors remains a fertile ground for investigation. researchgate.net
Table 1: Selected Biological Targets of Thienopyridine Derivatives
| Target Class | Specific Target/Enzyme | Associated Therapeutic Area |
|---|---|---|
| Receptors | P2Y12 Receptor | Antiplatelet / Cardiovascular |
| Muscarinic Receptors (mGluR1) | Neurological Disorders | |
| Enzymes | Pim-1, VEGFR-2, EGFR | Oncology |
| Phosphoinositide phospholipase C (PI-PLC) | Oncology | |
| Bacterial DNA Primase | Infectious Disease |
This table provides a summary of various biological targets that have been associated with the broader thienopyridine class of compounds.
Design of Next-Generation Thienopyridine-Based Agents with Enhanced Profiles
A primary goal in medicinal chemistry is the iterative improvement of lead compounds to create next-generation agents with superior efficacy and safety. For thienopyridines, this involves strategic molecular modifications to enhance their pharmacological and pharmacokinetic profiles.
One successful approach has been the development of prodrugs, such as amino acid prodrugs of thienopyridine scaffolds, which can lead to more potent antiplatelet agents with potentially better safety margins. mdpi.com Another strategy is the design of multi-target agents, such as kinase inhibitors that can act on several pathways involved in cancer proliferation, offering a more comprehensive therapeutic effect. nih.gov
Furthermore, structural modifications can address issues like poor solubility, which can limit a compound's effectiveness. For example, adding ester and carbonate groups to alcohol-containing thienopyridines has been shown to disrupt crystal packing, lower melting points, and potentially increase solubility and intracellular concentrations. mdpi.com Future design efforts for derivatives of this compound will likely focus on such "drug-like" properties to optimize their potential as clinical candidates. The aim remains to develop novel agents that offer improved clinical responses and fewer complications compared to existing therapies. nih.govtaylorfrancis.com
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process. For the thienopyridine class, in silico techniques are invaluable for predicting biological activity and understanding drug-target interactions at a molecular level. researchgate.net Molecular docking studies, for instance, have been used to visualize how thienopyridine derivatives bind to the active sites of enzymes like PLC-δ₁, providing a rationale for their observed activity and guiding further structural modifications. mdpi.com
These computational predictions are then tested and refined through a variety of advanced experimental methodologies. The synthesis of novel analogs of this compound is followed by rigorous biological evaluation, including:
In vitro screening: Testing compounds against cancer cell lines to determine their anti-proliferative activity. nih.govmdpi.com
Enzyme assays: Quantifying the inhibitory effect of compounds on specific molecular targets. nih.gov
Structural analysis: Using techniques like X-ray crystallography to determine the precise three-dimensional structure of synthesized compounds, which is critical for understanding their chemical properties. nih.gov
Biocatalytic synthesis: Employing enzymes to perform complex chemical transformations, offering a green and efficient alternative to traditional chemical synthesis for producing thienopyridine metabolites. nih.gov
The integration of these high-throughput and high-resolution methods allows for a more efficient exploration of the thienopyridine chemical space and a more rapid progression from hit identification to lead optimization.
Addressing Research Gaps in the Thienopyridine Chemical Space
The "chemical space" represents the vast number of possible molecules that could be synthesized. A significant research gap lies in the unexplored regions of the thienopyridine chemical space. nih.gov While certain scaffolds like thieno[2,3-b]pyridines are well-studied, other isomers and their derivatives remain under-investigated. For example, thieno[2,3-c]pyridines have not been as thoroughly explored for their anticancer properties, representing a clear gap and opportunity for new discoveries. researchgate.net
Future work should focus on the systematic synthesis and evaluation of novel thienopyridine-based structures. This includes exploring different substitution patterns on the pyridine (B92270) and thiophene (B33073) rings and fusing them with other heterocyclic systems to create entirely new molecular frameworks. researchgate.net Research efforts that led to the discovery of novel Clostridium difficile inhibitors from a thieno[3,2-d]pyrimidin-4-one scaffold exemplify the power of such chemical space exploration. nih.gov By systematically building out libraries of diverse thienopyridine analogs and screening them for a wide range of biological activities, researchers can fill the existing knowledge gaps and potentially uncover compounds with unprecedented therapeutic utility.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Clopidogrel |
| Prasugrel |
| MPC-6827 (Verubulin) |
| 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one |
| Thieno[2,3-c]pyridines |
Q & A
Q. Key Factors :
- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).
- Solvent polarity (aprotic solvents like DMF enhance cyclization efficiency).
- Reaction time optimization (12–48 hours) to balance yield and decomposition .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Q. Methodological Approach :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (singlets for 4,6-methyl groups) and δ 6.8–7.2 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals near δ 20–25 ppm (methyl carbons) and δ 110–150 ppm (aromatic carbons) validate the core structure .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 205.1) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) with retention times ~8–10 minutes .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for solid-state stability studies .
Advanced: How does the substitution pattern on the thieno[2,3-b]pyridine core influence the compound's interaction with biological targets such as enzymes or receptors?
Q. Structure-Activity Relationship (SAR) Insights :
- Methyl Groups (4,6-positions) : Enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Methylation at these positions increases steric bulk, which may hinder binding to flat active sites (e.g., kinase ATP pockets) .
- Amino Group (3-position) : Acts as a hydrogen-bond donor, critical for interactions with catalytic residues in enzymes like IRAK4 or FGFRs. Derivatives lacking this group show reduced inhibitory activity .
- Case Study : In FGFR inhibition, 4,6-dimethyl analogs exhibit lower IC₅₀ values compared to unsubstituted thienopyridines due to optimized hydrophobic interactions .
Q. Methodological Recommendations :
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes.
- Synthesize analogs with varied substituents (e.g., halogens, methoxy) and compare bioactivity via enzymatic assays .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Q. Strategies for Data Reconciliation :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize results .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability in in vivo efficacy .
- Structural Elucidation : Compare X-ray co-crystal structures of analogs bound to targets (e.g., IRAK4) to identify critical binding motifs .
Example : Discrepancies in anticancer activity may arise from differences in cell permeability; address this by measuring intracellular concentrations via LC-MS/MS .
Advanced: What strategies are recommended for optimizing the solubility and bioavailability of this compound in preclinical development?
Q. Methodological Solutions :
- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving aqueous solubility (>5 mg/mL in PBS) .
- Prodrug Design : Introduce phosphate or ester groups at the 3-amino position, which hydrolyze in vivo to release the active compound .
- Nanoformulations : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance circulation time and tumor targeting .
- Co-Solvent Systems : Use 10% DMSO/90% saline for in vivo administration, balancing solubility and biocompatibility .
Advanced: What analytical techniques are essential for validating the stability of this compound under varying storage and experimental conditions?
Q. Validation Protocol :
- Forced Degradation Studies : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC; >90% recovery indicates stability .
- pH Stability : Incubate in buffers (pH 1–10) at 37°C. LC-MS identifies hydrolysis products (e.g., demethylated analogs) .
- Long-Term Storage : Store at -20°C under nitrogen; annual HPLC reanalysis ensures integrity .
Advanced: How can computational chemistry aid in predicting the metabolic pathways of this compound?
Q. In Silico Workflow :
Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I (oxidation, demethylation) and Phase II (glucuronidation) metabolites .
Docking into CYP450s : Simulate binding to CYP3A4/2D6 active sites to predict sites of metabolism (e.g., methyl groups) .
QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with in vitro clearance data to refine predictions .
Validation : Compare computational results with in vitro hepatocyte assays (rat/human) for concordance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
